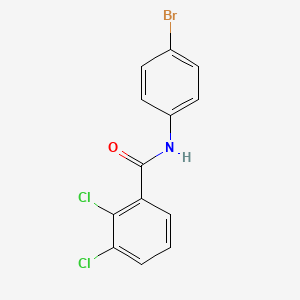

N-(4-bromophenyl)-2,3-dichlorobenzamide

Description

Contextualization within Benzamide (B126) Chemical Space

Benzamides are a class of organic compounds derived from benzoic acid and ammonia (B1221849) or amines. nanobioletters.com The core structure consists of a benzene (B151609) ring attached to a carboxamide group (-C(=O)N-). nanobioletters.commdpi.com This scaffold is a cornerstone in medicinal chemistry and materials science. mdpi.com Benzamide itself is a white solid, slightly soluble in water but soluble in many organic solvents. nanobioletters.commdpi.com

The benzamide functional group is a significant feature in numerous pharmaceuticals, including anticonvulsants and antidepressants. mdpi.com Its derivatives are explored for a wide array of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. nanobioletters.com In industrial applications, benzamides serve as intermediates in the production of dyes and plastics. mdpi.com The versatility of the benzamide scaffold allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds for screening and development.

Significance of Halogenated Aromatic Scaffolds in Chemical Biology and Material Science

The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into aromatic structures is a widely used strategy in both chemical biology and material science. nih.gov Halogenation can profoundly influence a molecule's physical and biological properties. nih.govipinnovative.com In drug design, adding halogens can enhance a compound's lipophilicity, which affects its ability to cross biological membranes and can improve bioavailability. nih.gov

Halogens also play a crucial role in forming "halogen bonds," which are specific, directional interactions between a halogen atom in one molecule and an electron-rich atom (like oxygen or nitrogen) in another. researchgate.netnih.gov These bonds are increasingly recognized for their importance in molecular recognition and are exploited in designing ligands that bind tightly and selectively to biological targets like proteins. nih.gov

In material science, halogenated aromatic compounds are pivotal for creating materials with tailored electronic and optical properties. nih.gov The presence and positioning of halogens can direct the self-assembly of molecules into highly ordered structures, a key aspect of crystal engineering. nih.govnih.gov This control over solid-state packing influences properties like luminescence and charge transport, making these scaffolds valuable for developing organic semiconductors, light-emitting diodes (OLEDs), and other advanced materials. nih.gov

Overview of Current Research Trajectories for N-(4-bromophenyl)-2,3-dichlorobenzamide

While specific research focused exclusively on N-(4-bromophenyl)-2,3-dichlorobenzamide is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on its constituent chemical motifs and closely related analogues. The combination of a dichlorobenzamide core and a bromophenyl group suggests potential applications in agrochemicals and medicinal chemistry.

Agrochemical Research: Derivatives of dichlorobenzamide are known for their biological activity in agricultural applications. For instance, 2,6-dichlorobenzamide (B151250) (commonly known as BAM) is the primary degradation product of the herbicide dichlobenil. nih.govnih.govwelltchemicals.com Its persistence and effects in the environment are subjects of ongoing study. nih.govnih.gov Furthermore, various N-aryl amides, including dichlorinated structures, have been investigated for their potent insecticidal activity, showing promise as potential resistance-breaking insecticides. nih.gov This suggests that N-(4-bromophenyl)-2,3-dichlorobenzamide could be a candidate for screening as a potential herbicide or insecticide. mdpi.comnih.gov

Medicinal and Antimicrobial Research: The benzamide class of molecules is widely investigated for therapeutic purposes. ipinnovative.com Research has demonstrated that dichlorobenzamide derivatives can be synthesized and evaluated for antimicrobial properties. ipinnovative.comresearchgate.net Similarly, compounds containing a 4-bromophenyl moiety have been synthesized and tested for a range of biological activities, including antimicrobial and anticancer effects. nih.gov Given that both the dichlorobenzamide and the bromophenyl components are present in pharmacologically active compounds, it is plausible that N-(4-bromophenyl)-2,3-dichlorobenzamide could be investigated for similar antimicrobial or cytotoxic activities against pathogenic microbes or cancer cell lines. nih.govipinnovative.com

Properties

IUPAC Name |

N-(4-bromophenyl)-2,3-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrCl2NO/c14-8-4-6-9(7-5-8)17-13(18)10-2-1-3-11(15)12(10)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKQMMXWIMNANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Bromophenyl 2,3 Dichlorobenzamide

Established Synthetic Routes to the N-(4-bromophenyl)-2,3-dichlorobenzamide Core

The formation of the amide bond is the crucial step in the synthesis of N-(4-bromophenyl)-2,3-dichlorobenzamide. This can be achieved through several established methods, including classical amidation reactions and modern transition metal-catalyzed approaches. The choice of synthetic route often depends on factors such as substrate availability, desired purity, and scalability.

Amidation Reactions and Optimization Strategies

The most direct and widely used method for synthesizing N-(4-bromophenyl)-2,3-dichlorobenzamide is the acylation of 4-bromoaniline (B143363) with a derivative of 2,3-dichlorobenzoic acid. This typically involves the use of an activated carboxylic acid species to facilitate the nucleophilic attack by the amine.

A common approach is the conversion of 2,3-dichlorobenzoic acid to its more reactive acyl chloride, 2,3-dichlorobenzoyl chloride. This is often achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,3-dichlorobenzoyl chloride is then reacted with 4-bromoaniline in the presence of a base to neutralize the hydrochloric acid byproduct. google.comgoogle.com This reaction, known as the Schotten-Baumann reaction, is a facile and rapid method for synthesizing amide bonds. mdpi.com

Optimization of this reaction involves careful selection of the solvent and base. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. The choice of base can range from tertiary amines, such as triethylamine (B128534) or pyridine (B92270), to inorganic bases like sodium hydroxide (B78521) in a biphasic system.

| Reactant 1 | Reactant 2 | Coupling/Activating Agent | Solvent | Base | General Yield Range |

| 2,3-dichlorobenzoic acid | 4-bromoaniline | Thionyl chloride (SOCl₂) | Dichloromethane | Triethylamine | High |

| 2,3-dichlorobenzoyl chloride | 4-bromoaniline | - | Dichloromethane | Triethylamine | High |

This table presents common conditions for the amidation reaction to synthesize N-(4-bromophenyl)-2,3-dichlorobenzamide.

Alternative amidation strategies involve the use of coupling agents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can promote amide bond formation under milder conditions. nih.gov

Transition Metal-Catalyzed Coupling Approaches

While less common for the direct synthesis of the parent compound, transition metal-catalyzed reactions represent a powerful tool for constructing the amide bond, particularly for analogues. Palladium-catalyzed carbonylation reactions, for instance, could theoretically be employed. In such a scenario, an aryl halide (e.g., 1-bromo-2,3-dichlorobenzene) could be coupled with 4-bromoaniline and carbon monoxide in the presence of a palladium catalyst. These methods are versatile but often require careful optimization of catalysts, ligands, and reaction conditions. mdpi.com

Green Chemistry Principles in N-(4-bromophenyl)-2,3-dichlorobenzamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to amide synthesis to reduce environmental impact. ejcmpr.com For the synthesis of N-(4-bromophenyl)-2,3-dichlorobenzamide, this could involve several approaches:

Use of Greener Solvents: Replacing hazardous chlorinated solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. mdpi.com

Catalytic Methods: Employing catalysts to enable reactions under milder conditions and reduce the need for stoichiometric activating agents, which generate significant waste. researchgate.net Boric acid and other Lewis acids have been explored as catalysts for amidation. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com

| Green Chemistry Approach | Description | Potential Advantage |

| Use of Greener Solvents | Replacing hazardous solvents with water, ethanol, or ionic liquids. | Reduced environmental pollution and health hazards. |

| Catalytic Amidation | Utilizing catalysts like boric acid to promote the reaction. | Milder reaction conditions and reduced waste from activating agents. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the reaction. | Shorter reaction times and lower energy consumption. |

This table outlines potential green chemistry approaches for the synthesis of N-(4-bromophenyl)-2,3-dichlorobenzamide.

Strategies for Functionalization and Analog Generation of N-(4-bromophenyl)-2,3-dichlorobenzamide

The structure of N-(4-bromophenyl)-2,3-dichlorobenzamide offers two primary sites for chemical modification: the N-phenyl moiety and the dichlorobenzoyl ring system. This allows for the generation of a wide array of analogues with potentially diverse properties.

Modifications on the N-Phenyl Moiety

The bromine atom on the N-phenyl ring is a versatile handle for a variety of cross-coupling reactions. This allows for the introduction of a wide range of substituents at the para-position of the phenyl ring.

Suzuki-Miyaura Coupling: The bromine atom can be readily coupled with various boronic acids or esters in the presence of a palladium catalyst to introduce new aryl, heteroaryl, or alkyl groups. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of new carbon-nitrogen bonds, enabling the introduction of primary or secondary amines.

Sonogashira Coupling: The bromine can be coupled with terminal alkynes using a palladium and copper co-catalyst system to introduce alkynyl functionalities. mdpi.com

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst. mdpi.com

These modifications can significantly alter the electronic and steric properties of the molecule.

| Reaction Type | Reactant | Catalyst System | Introduced Functional Group |

| Suzuki-Miyaura Coupling | Aryl/alkyl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Aryl, heteroaryl, alkyl |

| Buchwald-Hartwig Amination | Primary/secondary amine | Pd catalyst + Ligand + Base | Amino group |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst + Cu catalyst + Base | Alkynyl group |

| Heck Coupling | Alkene | Pd catalyst + Base | Alkenyl group |

This table summarizes common cross-coupling reactions for the functionalization of the N-phenyl moiety.

Substituent Variations on the Dichlorobenzoyl Ring System

The two chlorine atoms on the benzoyl ring are less reactive towards nucleophilic substitution than the bromine on the N-phenyl ring. However, under specific conditions, they can be replaced. Nucleophilic aromatic substitution (SNAAr) reactions can be employed, particularly if there are strong electron-withdrawing groups present on the ring.

Furthermore, the synthesis can be adapted to start with differently substituted dichlorobenzoic acids to introduce variations in the substitution pattern of the benzoyl ring. For example, using 2,4-dichlorobenzoic acid or 3,5-dichlorobenzoic acid in the initial amidation step would yield isomeric products.

Isosteric and Bioisosteric Replacements within the N-(4-bromophenyl)-2,3-dichlorobenzamide Scaffold

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry aimed at modifying a molecule's physicochemical properties, biological activity, and pharmacokinetic profile by substituting one atom or group with another that has similar electronic and steric characteristics. nih.govresearchgate.net For the N-(4-bromophenyl)-2,3-dichlorobenzamide scaffold, several key positions are amenable to such modifications.

The primary goal of these replacements is to enhance desirable properties while mitigating undesirable ones. researchgate.net For instance, replacing an atom or group could improve metabolic stability, increase binding affinity to a biological target, or alter solubility. The core structure of N-(4-bromophenyl)-2,3-dichlorobenzamide presents three main regions for isosteric and bioisosteric modifications: the bromo-substituted phenyl ring, the dichloro-substituted phenyl ring, and the central amide linkage.

Table 1: Potential Isosteric and Bioisosteric Replacements for N-(4-bromophenyl)-2,3-dichlorobenzamide

| Original Group | Potential Isosteric/Bioisosteric Replacement | Rationale for Replacement |

| Bromine (-Br) | Chlorine (-Cl), Fluorine (-F), Trifluoromethyl (-CF₃), Cyano (-CN) | To modulate lipophilicity, electronic effects, and metabolic stability. |

| Chlorine (-Cl) | Fluorine (-F), Methyl (-CH₃), Trifluoromethyl (-CF₃) | To fine-tune steric and electronic properties, potentially altering binding interactions. |

| Amide Linkage (-CONH-) | Reverse Amide (-NHCO-), Sulfonamide (-SO₂NH-), Ester (-COO-), Methylene Ether (-CH₂O-) | To change hydrogen bonding capacity, conformational flexibility, and resistance to hydrolysis. |

| Phenyl Ring | Pyridyl, Thienyl, Pyrimidinyl | To introduce heteroatoms that can alter solubility, form new hydrogen bonds, and modify metabolic pathways. |

These strategic replacements can lead to the generation of novel chemical entities with potentially improved pharmacological profiles. The selection of a particular replacement is guided by the specific therapeutic objective and an understanding of the structure-activity relationships of the compound class.

Methodologies for Purity Assessment and Structural Elucidation of Synthetic Products

The synthesis of N-(4-bromophenyl)-2,3-dichlorobenzamide and its derivatives necessitates rigorous purification and characterization to ensure the identity and purity of the final products.

Advanced Chromatographic Purification Techniques

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purification of benzamide (B126) derivatives. Reversed-phase HPLC, utilizing a non-polar stationary phase (such as C18-silica) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like trifluoroacetic acid or formic acid), is particularly effective for separating the target compound from starting materials, by-products, and other impurities. The elution gradient and flow rate can be optimized to achieve high resolution and purity.

For larger-scale purifications, flash column chromatography using silica (B1680970) gel is a common and cost-effective method. The choice of solvent system is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC) to identify a solvent mixture that provides good separation of the desired compound from impurities.

Spectroscopic and Spectrometric Approaches for Structural Confirmation

Once purified, the structural identity of N-(4-bromophenyl)-2,3-dichlorobenzamide is confirmed using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR provides information on the number and chemical environment of protons. For N-(4-bromophenyl)-2,3-dichlorobenzamide, distinct signals would be expected for the aromatic protons on both phenyl rings and the amide proton (-NH-). The splitting patterns and integration of these signals help to confirm the substitution pattern of the aromatic rings.

¹³C NMR reveals the number of unique carbon atoms in the molecule, including the carbonyl carbon of the amide group and the carbons of the aromatic rings.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. researchgate.net Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of N-(4-bromophenyl)-2,3-dichlorobenzamide. The isotopic pattern of bromine and chlorine atoms (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) would result in a characteristic pattern of peaks, further confirming the presence of these halogens. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for N-(4-bromophenyl)-2,3-dichlorobenzamide would include the N-H stretch of the amide group (typically around 3300 cm⁻¹) and the strong C=O stretch of the amide carbonyl (around 1650 cm⁻¹). researchgate.net

X-ray Crystallography : For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and conformation. nih.gov This technique offers the most definitive structural proof.

The collective data from these analytical methods provides a comprehensive characterization of the synthesized N-(4-bromophenyl)-2,3-dichlorobenzamide, ensuring its structural integrity and purity.

Computational and Theoretical Investigations of N 4 Bromophenyl 2,3 Dichlorobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and potential interactions. While direct quantum chemical studies on N-(4-bromophenyl)-2,3-dichlorobenzamide are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally analogous compounds. For instance, a closely related molecule, (E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide, has been the subject of such investigations, providing a template for understanding the electronic landscape of N-(4-bromophenyl)-2,3-dichlorobenzamide. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. Frontier molecular orbital analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this context. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule.

These findings for a structurally similar molecule suggest that N-(4-bromophenyl)-2,3-dichlorobenzamide likely possesses a stable electronic configuration. The presence of electron-withdrawing chlorine and bromine atoms would influence the electron density distribution across the molecule, affecting its electrostatic potential and reactivity.

Table 1: Frontier Molecular Orbital Energies of a Structurally Similar Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Data derived from theoretical calculations on (E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide and presented here for illustrative purposes.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict how a small molecule, such as N-(4-bromophenyl)-2,3-dichlorobenzamide, might interact with a biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the binding mode and affinity of the ligand to the active site of the target.

Studies on other bromophenyl derivatives have demonstrated the utility of this approach. For example, docking studies on 4-(4-Bromophenyl)-thiazol-2-amine derivatives have been used to predict their binding interactions with various protein targets. nih.govresearchgate.net These studies often reveal key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds that contribute to the binding affinity. Given the structure of N-(4-bromophenyl)-2,3-dichlorobenzamide, it is plausible that the amide group could participate in hydrogen bonding, while the aromatic rings could engage in hydrophobic and π-π stacking interactions within a protein's active site. The bromine and chlorine atoms may also form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

Table 2: Potential Intermolecular Interactions of N-(4-bromophenyl)-2,3-dichlorobenzamide in a Hypothetical Protein Binding Site

| Interaction Type | Potential Functional Groups Involved |

|---|---|

| Hydrogen Bonding | Amide N-H (donor), Carbonyl C=O (acceptor) |

| Hydrophobic Interactions | Phenyl rings |

| Halogen Bonding | Bromine and Chlorine atoms |

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(4-bromophenyl)-2,3-dichlorobenzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comfrontiersin.orgnih.gov By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds and to guide the design of more potent derivatives.

A QSAR study on N-(4-bromophenyl)-2,3-dichlorobenzamide derivatives would involve synthesizing a library of related compounds with variations in their chemical structure. The biological activity of these compounds would then be determined experimentally. Subsequently, a wide range of molecular descriptors for each compound would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that correlates a subset of these descriptors with the observed biological activity. frontiersin.org For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be used to analyze the steric and electrostatic fields of the molecules. nih.gov

While a specific QSAR model for N-(4-bromophenyl)-2,3-dichlorobenzamide derivatives is not available, studies on other amide and dichlorophenoxy derivatives have shown the utility of this approach in identifying key structural features for biological activity. frontiersin.orgmdpi.com Such studies often reveal that factors like the size and electronic nature of substituents on the phenyl rings play a crucial role in determining the activity. nih.gov

Table 3: Hypothetical Descriptors for a QSAR Study of N-(4-bromophenyl)-2,3-dichlorobenzamide Derivatives

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment, Partial Atomic Charges | Could affect electrostatic interactions with the target. |

| Steric | Molecular Weight, Molar Volume | The size and shape of the molecule can influence its fit in a binding pocket. |

| Hydrophobic | LogP | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets. |

Molecular Dynamics Simulations for Conformational Analysis and Stability Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. ajchem-a.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and stability of a molecule like N-(4-bromophenyl)-2,3-dichlorobenzamide, both in isolation and in complex with a biological target. nih.govnih.gov

An MD simulation of N-(4-bromophenyl)-2,3-dichlorobenzamide would begin with an initial three-dimensional structure of the molecule. This structure would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would then be run for a specific period, typically nanoseconds to microseconds, tracking the positions and velocities of all atoms.

Analysis of the resulting trajectory can reveal important information about the molecule's conformational preferences. For example, it can determine the most stable dihedral angles between the phenyl rings and the amide linker, which can be crucial for its binding to a target. When N-(4-bromophenyl)-2,3-dichlorobenzamide is simulated in complex with a protein, MD can provide insights into the stability of the ligand-protein interactions over time. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms can be monitored to assess the stability of the complex. ajchem-a.com

While specific MD simulation data for N-(4-bromophenyl)-2,3-dichlorobenzamide is not publicly available, studies on similar molecules have demonstrated the power of this technique. For instance, MD simulations have been used to validate the stability of ligand-protein complexes identified through molecular docking and to understand the role of specific interactions in maintaining the bound conformation. nih.govnih.gov

Biological and Preclinical Activity Profiling of N 4 Bromophenyl 2,3 Dichlorobenzamide

Evaluation of Specific Biological Effects In Vitro

Cell-Free Biochemical Assays for Enzyme Modulation

No information is available on the evaluation of N-(4-bromophenyl)-2,3-dichlorobenzamide in cell-free biochemical assays to determine its potential as an enzyme modulator.

Cell-Based Assays for Pathway Interference and Cellular Responses

There are no published studies detailing the investigation of N-(4-bromophenyl)-2,3-dichlorobenzamide in cell-based assays to assess its impact on specific cellular pathways or to characterize cellular responses to its exposure.

High-Throughput Screening Methodologies for Biological Activity Detection

No records indicate that N-(4-bromophenyl)-2,3-dichlorobenzamide has been included in high-throughput screening campaigns to identify potential biological activities.

Preclinical Efficacy Studies in Non-Human Biological Systems

Investigation of Pharmacological Effects in Relevant Animal Models

No preclinical studies in animal models have been reported for N-(4-bromophenyl)-2,3-dichlorobenzamide to investigate its pharmacological effects.

Dose-Response Characterization in Preclinical Experimental Designs

Due to the absence of preclinical studies, there is no data available on the dose-response relationship of N-(4-bromophenyl)-2,3-dichlorobenzamide in any experimental model.

Mechanistic Elucidation of N-(4-bromophenyl)-2,3-dichlorobenzamide's Biological Actions

The mechanism of action for N-(4-bromophenyl)-2,3-dichlorobenzamide has not been definitively characterized. However, by examining its core chemical moieties—a dichlorinated benzene (B151609) ring attached to an amide group, which is in turn linked to a brominated phenyl ring—we can infer potential biological interactions.

The biological targets of N-(4-bromophenyl)-2,3-dichlorobenzamide are likely to be found within protein families known to interact with benzamide-based ligands. These may include, but are not limited to, enzymes, G-protein coupled receptors (GPCRs), and ion channels.

One area of interest for benzamide (B126) derivatives is their potential role as enzyme inhibitors. For instance, certain substituted benzamides have been investigated as inhibitors of histone deacetylases (HDACs). nih.gov These enzymes are crucial for the regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. While direct evidence is lacking for N-(4-bromophenyl)-2,3-dichlorobenzamide, its structural components suggest that it could potentially fit into the active site of such enzymes.

Furthermore, the dichlorobenzoyl moiety is a key component in the synthesis of Lamotrigine, a well-known anticonvulsant. google.comusp.org Lamotrigine's mechanism involves the blockade of voltage-gated sodium channels, leading to a reduction in the release of excitatory neurotransmitters such as glutamate. It is plausible that N-(4-bromophenyl)-2,3-dichlorobenzamide could exhibit similar ion channel modulating properties, thereby affecting neuronal signaling pathways.

The signaling pathways potentially modulated by this compound are diverse. If it acts as an HDAC inhibitor, it could influence pathways related to cell cycle control, apoptosis, and cellular differentiation. nih.gov If it interacts with neuronal ion channels, it would likely impact pathways associated with synaptic transmission and plasticity.

Specific studies on the cellular uptake and intracellular localization of N-(4-bromophenyl)-2,3-dichlorobenzamide are not available. However, based on its physicochemical properties, we can make certain predictions. The compound possesses a molecular weight of approximately 357.03 g/mol and is relatively lipophilic due to the presence of two phenyl rings and halogen substituents. These characteristics suggest that it is likely to be taken up by cells via passive diffusion across the plasma membrane.

Once inside the cell, its distribution would be influenced by its affinity for various subcellular compartments and macromolecules. Its lipophilicity might lead to accumulation within lipid-rich structures such as the endoplasmic reticulum and mitochondrial membranes. The specific intracellular localization would ultimately depend on its molecular targets. For example, if it targets nuclear enzymes like HDACs, a significant fraction would be expected to localize to the nucleus.

The modulation of gene expression and protein regulation by N-(4-bromophenyl)-2,3-dichlorobenzamide would be a direct consequence of its interaction with specific molecular targets.

If the compound functions as an HDAC inhibitor, it would be expected to induce widespread changes in gene expression. nih.gov By preventing the removal of acetyl groups from histones, it would lead to a more open chromatin structure, facilitating the transcription of a variety of genes. This could result in the upregulation of proteins involved in tumor suppression, cell cycle arrest, and apoptosis.

Conversely, if its primary mechanism involves the modulation of ion channels or other cell surface receptors, the effects on gene expression would be more indirect, resulting from alterations in intracellular signaling cascades. For instance, by altering ion flux, it could influence calcium-dependent signaling pathways, which in turn can activate transcription factors and modulate the expression of immediate early genes.

Detailed research, including transcriptomic and proteomic studies, would be necessary to fully elucidate the impact of N-(4-bromophenyl)-2,3-dichlorobenzamide on gene and protein expression profiles.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Bromophenyl 2,3 Dichlorobenzamide Analogs

Impact of Substituent Position and Nature on Biological Activity

The biological activity of N-(4-bromophenyl)-2,3-dichlorobenzamide analogs is significantly influenced by the position and chemical nature of substituents on both the N-phenyl and the benzoyl rings. Research on related benzamide (B126) derivatives has demonstrated that even minor changes can lead to substantial differences in efficacy and target selectivity.

The nature of the substituent on the N-phenyl ring plays a critical role. For instance, in a series of N-alkylphenyl-3,5-dinitrobenzamide analogs evaluated for anti-tuberculosis activity, the introduction of various substituents on the phenyl ring led to a range of potencies. rsc.org While not direct analogs of N-(4-bromophenyl)-2,3-dichlorobenzamide, these studies highlight that electron-donating and electron-withdrawing groups can modulate the electronic environment of the molecule, thereby affecting its interaction with biological targets. rsc.org

In a study of N-substituted benzimidazole (B57391) carboxamides, the type of substituent on the N-atom of the benzimidazole core and on the phenyl ring was shown to influence antiproliferative activity. derpharmachemica.com For example, N-methyl-substituted derivatives with hydroxyl and methoxy (B1213986) groups on the phenyl ring and a cyano group on the benzimidazole nucleus showed selective activity against the MCF-7 cell line. derpharmachemica.com This underscores the importance of the electronic and steric properties of the substituents in determining biological outcomes.

The position of the substituent is equally crucial. In a study of fluorobenzoylthiosemicarbazides, the antibacterial activity was highly dependent on the substitution pattern at the N4 aryl position. The ortho-, meta-, and para-isomers exhibited different levels of activity, with trifluoromethyl derivatives showing optimal potency. nih.gov Similarly, for N-benzyl-2-fluorobenzamide derivatives acting as dual EGFR/HDAC3 inhibitors, the substitution pattern on the benzyl (B1604629) and benzamide rings was key to their activity. nih.gov

The following table summarizes findings from various studies on related benzamide derivatives, illustrating the impact of substituent variations on biological activity.

| Compound Series | Substituent Variation | Biological Activity | Key Finding | Reference |

| N-alkylphenyl-3,5-dinitrobenzamides | Varied substituents on the N-phenyl ring | Anti-tuberculosis | Potency was modulated by the electronic nature of the substituents. | rsc.org |

| N-substituted benzimidazole carboxamides | Methoxy, hydroxy, and cyano groups on phenyl and benzimidazole rings | Antiproliferative | N-methyl and cyano substitutions led to selective activity against MCF-7 cells. | derpharmachemica.com |

| Fluorobenzoylthiosemicarbazides | ortho-, meta-, para-fluoro and trifluoromethyl substitutions | Antibacterial | The substitution pattern on the N4 aryl position was critical for activity. | nih.gov |

| N-benzyl-2-fluorobenzamides | Varied substitutions on benzyl and benzamide rings | EGFR/HDAC3 inhibition | The substitution pattern was crucial for dual-target inhibition. | nih.gov |

Role of Halogenation Pattern on Molecular Interactions and Efficacy

The presence and position of chlorine atoms on the benzoyl ring, as in the 2,3-dichloro arrangement, create a specific electronic and steric profile. This pattern can influence the orientation of the molecule within a binding pocket. Studies on various halogenated benzamide derivatives have shown that the type and position of the halogen atom affect their affinity for biological targets such as dopamine (B1211576) D2-like receptors. nih.gov For instance, iodinated and brominated benzamide derivatives have demonstrated high affinity for these receptors, suggesting that the nature of the halogen is a critical factor. nih.gov

The bromine atom on the N-phenyl ring at the para-position also plays a significant role. In a study of thioureide derivatives, a compound with a 4-bromophenyl group, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea, exhibited a broad spectrum of antimicrobial activity. researchgate.net This suggests that the 4-bromo substitution can be favorable for certain biological activities. The ability of halogen atoms to participate in halogen bonding, a non-covalent interaction with electron-donating atoms, can contribute to the stability of ligand-target complexes and enhance biological efficacy. nih.gov

The following table presents data from studies on halogenated compounds, illustrating the role of the halogenation pattern in biological activity.

| Compound/Series | Halogenation Pattern | Biological Target/Activity | Key Finding | Reference |

| Halogenated benzamides | Iodo, bromo, and chloro substitutions | Dopamine D2-like receptors | Halogen type and position significantly influenced receptor affinity. | nih.gov |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | 4-bromo substitution on N-phenyl ring | Antimicrobial | Showed a broad spectrum of activity against various bacterial and fungal strains. | researchgate.net |

| Fluorobenzoylthiosemicarbazides | Fluoro substitutions on benzoyl ring | Antibacterial | The position of the fluorine atom influenced the antibacterial potency. | nih.gov |

Conformational Analysis and Its Influence on Bioactivity Profiles

The planarity of the benzamide core is a key conformational feature. The degree of twisting between the phenyl ring and the amide plane can be influenced by the presence of ortho-substituents. In the case of N-(4-bromophenyl)-2,3-dichlorobenzamide, the chlorine atoms at the 2- and 3-positions of the benzoyl ring can impose steric hindrance, potentially leading to a non-planar conformation. This twisting can affect the molecule's ability to engage in optimal interactions with its target.

Studies on substituted benzamides have shown that the presence of ortho-substituents can lead to distinct conformational preferences. For example, N-benzyl-2-fluorobenzamide derivatives were found to adopt specific conformations that allowed for dual-target binding to EGFR and HDAC3. nih.gov Molecular modeling suggested that the 2-fluorobenzamide (B1203369) moiety could chelate with the zinc ion in the active site of HDAC3, a conformation crucial for its inhibitory activity. nih.gov

The relative orientation of the two aromatic rings is another important conformational parameter. The molecule can adopt different conformations, often described as syn or anti, depending on the relative positions of the substituents on the two rings. These different conformations can have distinct biological activities. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is a key determinant of its potency.

The following table summarizes findings related to the conformational analysis of benzamide derivatives.

| Compound Series | Conformational Feature | Method of Analysis | Influence on Bioactivity | Reference |

| N-benzyl-2-fluorobenzamides | Specific conformation for dual-target binding | Molecular modeling | Crucial for inhibitory activity against EGFR and HDAC3. | nih.gov |

| Substituted benzamides | Twisting between phenyl ring and amide plane | X-ray crystallography, NMR | Affects binding to target proteins. | - |

| Benzamide derivatives | syn and anti conformations | Computational studies | Different conformations can lead to different biological activities. | - |

Design Principles for Optimized N-(4-bromophenyl)-2,3-dichlorobenzamide Derivatives

The design of optimized N-(4-bromophenyl)-2,3-dichlorobenzamide derivatives is guided by the structure-activity relationship principles discussed in the preceding sections. The goal is to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties.

One key design principle is the strategic modification of the substitution pattern on both aromatic rings. Based on SAR data from related compounds, introducing small, electron-withdrawing groups at specific positions could enhance potency. For example, the substitution of the bromine atom with other halogens or with trifluoromethyl groups could be explored to fine-tune the electronic properties and binding interactions. nih.gov

Another important consideration is the modulation of the molecule's conformational properties. Introducing substituents that can form intramolecular hydrogen bonds or create specific steric interactions can help to lock the molecule into a bioactive conformation. This can lead to a more potent and selective inhibitor by reducing the entropic penalty of binding to the target.

Bioisosteric replacement is a widely used strategy in drug design. Replacing the dichlorobenzoyl or the bromophenyl moiety with other heterocyclic or aromatic rings that have similar steric and electronic properties could lead to novel derivatives with improved activity or a different pharmacological profile. For instance, replacing a phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can alter the molecule's polarity and hydrogen bonding capacity.

Furthermore, the introduction of polar functional groups can improve the solubility and pharmacokinetic properties of the compounds. This is particularly important for developing orally bioavailable drugs. However, any modification must be carefully considered to avoid disrupting the key interactions with the biological target.

The following table outlines some design principles for optimizing N-(4-bromophenyl)-2,3-dichlorobenzamide derivatives.

| Design Principle | Strategy | Expected Outcome | Reference |

| Substituent Modification | Introduce small, electron-withdrawing groups on the aromatic rings. | Enhanced potency and target binding. | nih.gov |

| Conformational Restriction | Introduce substituents that promote a bioactive conformation. | Increased potency and selectivity. | - |

| Bioisosteric Replacement | Replace aromatic rings with other isosteric groups. | Novel derivatives with potentially improved activity or a different pharmacological profile. | - |

| Physicochemical Property Modulation | Introduce polar functional groups. | Improved solubility and pharmacokinetic properties. | - |

Advanced Analytical Methodologies for N 4 Bromophenyl 2,3 Dichlorobenzamide Research

Chromatographic Methods for Quantification in Complex Biological Matrices

The accurate quantification of N-(4-bromophenyl)-2,3-dichlorobenzamide in biological matrices such as plasma, blood, and urine is fundamental for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the methods of choice for this purpose due to their high sensitivity, specificity, and robustness. nih.govnih.govarabjchem.org

A typical method involves sample preparation to remove interfering substances, followed by chromatographic separation and detection. Sample preparation often consists of a protein precipitation step, using solvents like methanol (B129727) or acetonitrile (B52724), or a liquid-liquid extraction to isolate the analyte from matrix components. frontiersin.org

The chromatographic separation is commonly achieved using a reversed-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid) and an organic solvent (such as acetonitrile or methanol) allows for the efficient separation of the analyte from endogenous compounds. thermofisher.comresearchgate.net For validation, such methods are assessed for linearity, accuracy, precision, selectivity, and stability to ensure reliable and reproducible results, typically adhering to regulatory guidelines. nih.govnih.gov

Table 1: Example HPLC-UV Method Parameters for Quantification in Human Plasma This table is an illustrative example based on methods for structurally similar aromatic amides.

| Parameter | Condition/Value |

|---|---|

| Instrument | High-Performance Liquid Chromatography with UV Detector |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Linearity Range | 0.1 - 50 µg/mL (r² > 0.998) |

| Intra-day Precision (%RSD) | < 4.5% |

| Inter-day Precision (%RSD) | < 6.8% |

| Accuracy (% Recovery) | 95.2% - 103.5% |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

Mass Spectrometric Techniques for Metabolite Identification and Profiling in Preclinical Models

Understanding the metabolic fate of N-(4-bromophenyl)-2,3-dichlorobenzamide is crucial for evaluating its efficacy and identifying potentially active or reactive metabolites. Liquid chromatography coupled with high-resolution mass spectrometry (HR-MS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is the primary tool for metabolite identification and profiling in preclinical models. scispace.comnih.govresearchgate.net

In vivo studies, typically in rodent models like rats or mice, involve administering the compound and collecting biological samples (urine, feces, and plasma) over time. nih.gov These samples are analyzed to detect and structurally elucidate metabolites. HR-MS provides high mass accuracy (<5 ppm), enabling the determination of elemental compositions for parent ions and their fragments, which is essential for confident structural assignment. nih.govnih.gov

For halogenated aromatic compounds, common metabolic transformations include Phase I reactions like hydroxylation on the aromatic rings and Phase II reactions such as glucuronidation or sulfation of the hydroxylated metabolites. nih.govnih.gov The distinct isotopic patterns of chlorine and bromine atoms serve as key signatures in the mass spectra, aiding in the identification of drug-related material. mdpi.com

Table 2: Potential Phase I and Phase II Metabolites of N-(4-bromophenyl)-2,3-dichlorobenzamide for Mass Spectrometric Identification This table presents hypothetical metabolites based on common biotransformation pathways for related compounds.

| Metabolite | Biotransformation | Proposed Elemental Formula | Expected [M+H]⁺ m/z (Monoisotopic) |

|---|---|---|---|

| Parent Compound | - | C₁₃H₈BrCl₂NO | 357.9137 |

| M1 | Monohydroxylation | C₁₃H₈BrCl₂NO₂ | 373.9087 |

| M2 | Dihydroxylation | C₁₃H₈BrCl₂NO₃ | 389.9036 |

| M3 | Glucuronide Conjugate of M1 | C₁₉H₁₆BrCl₂NO₈ | 549.9408 |

| M4 | Sulfate Conjugate of M1 | C₁₃H₈BrCl₂NO₅S | 453.8654 |

| M5 | N-dealkylation (amide hydrolysis) product: 2,3-dichlorobenzoic acid | C₇H₄Cl₂O₂ | 190.9588 |

Spectroscopic Methods for Characterizing Interactions with Biomolecules

Investigating the interaction of N-(4-bromophenyl)-2,3-dichlorobenzamide with biomolecules, particularly transport proteins like human serum albumin (HSA), provides critical insights into its distribution and bioavailability. Fluorescence spectroscopy and Nuclear Magnetic Resonance (NMR) are powerful techniques for characterizing these non-covalent interactions. nih.govnih.gov

Fluorescence spectroscopy is often used to study the binding of a small molecule (ligand) to a protein. nih.gov Proteins containing tryptophan residues exhibit intrinsic fluorescence. The binding of a ligand near a tryptophan residue can lead to quenching of this fluorescence. edinst.com By monitoring the change in fluorescence intensity as a function of ligand concentration, one can determine key binding parameters, such as the binding constant (Ka) and the number of binding sites (n), using the Stern-Volmer equation. pensoft.netnih.gov

NMR spectroscopy, particularly protein-observed NMR experiments like ¹H-¹⁵N HSQC, can provide atomic-level information about the binding site. researchgate.netazolifesciences.com When a ligand binds to a protein, it causes changes in the chemical environment of nearby amino acid residues, leading to chemical shift perturbations in the NMR spectrum, which can be mapped onto the protein's structure to identify the interaction interface. nih.gov

Table 3: Illustrative Data from a Spectroscopic Analysis of Small Molecule-Protein Interaction This table provides example binding parameters typical for a small molecule interacting with Human Serum Albumin (HSA), as determined by fluorescence quenching.

| Parameter | Value | Method |

|---|---|---|

| Target Biomolecule | Human Serum Albumin (HSA) | Fluorescence Spectroscopy |

| Quenching Mechanism | Static Quenching | Fluorescence Spectroscopy |

| Binding Constant (Kₐ) at 298 K | 4.5 x 10⁴ L·mol⁻¹ | Fluorescence Spectroscopy |

| Number of Binding Sites (n) | ≈ 1.1 | Fluorescence Spectroscopy |

| Thermodynamic Parameter (ΔG) | -26.5 kJ·mol⁻¹ | Calculated from Kₐ |

| Binding Site Identification | Sudan site I (hypothesized) | Competitive binding/NMR |

Future Research Directions and Broader Academic Implications for N 4 Bromophenyl 2,3 Dichlorobenzamide Research

Exploration of Novel Applications in Chemical Biology and Material Sciences

While initial studies may focus on a specific biological activity, the structural characteristics of N-(4-bromophenyl)-2,3-dichlorobenzamide suggest a broader potential in both chemical biology and material sciences.

Chemical Biology:

Future research will likely involve the design and synthesis of derivatives to probe biological systems. By modifying the substitution patterns on the phenyl rings, researchers can create a library of compounds to investigate structure-activity relationships for various biological targets. For instance, similar halogenated benzamide (B126) structures have been explored for their inhibitory effects on enzymes like phospholipase D, which is implicated in cancer. nih.gov A matrix library approach, systematically altering substituents, could lead to the discovery of highly potent and selective inhibitors of novel biological pathways. nih.gov

Furthermore, the compound could be developed into a chemical probe. By attaching fluorescent tags or affinity labels, researchers could use N-(4-bromophenyl)-2,3-dichlorobenzamide to identify and study its molecular targets within cells, a crucial step in understanding its mechanism of action. This approach has been successfully used for other small molecules to elucidate their roles in complex cellular processes.

Material Sciences:

The rigid, aromatic structure of N-(4-bromophenyl)-2,3-dichlorobenzamide suggests potential applications in material science. The presence of halogens can influence crystal packing and intermolecular interactions, potentially leading to materials with interesting photophysical or electronic properties. For example, some benzamide derivatives are known to form organized structures with potential applications in identifying binding sites for allosteric modulators. frontlinegenomics.com Future studies could explore the synthesis of polymers or coordination complexes incorporating this benzamide unit to create novel materials with tailored properties for electronics or optics. Research into the fluorescent properties of related fused heterocycles suggests that the core structure could be a building block for new fluorescent materials. nih.gov

Development of Advanced Research Tools and Methodologies

The study of N-(4-bromophenyl)-2,3-dichlorobenzamide will benefit from and contribute to the development of advanced research tools and methodologies.

High-throughput screening (HTS) methods are instrumental in discovering new biological activities for small molecules. nih.gov An expanded HTS campaign for N-(4-bromophenyl)-2,3-dichlorobenzamide against a wide array of biological targets could uncover unexpected therapeutic applications. Fluorescence polarization-based assays, for example, can be used to screen large compound libraries for inhibitors of specific protein-protein interactions. nih.gov

Biophysical techniques are becoming increasingly crucial in drug discovery for validating targets and understanding binding mechanisms. youtube.com Methods such as Surface Plasmon Resonance (SPR) can provide detailed kinetic data on the interaction between the compound and its target protein. youtube.com Isothermal Titration Calorimetry (ITC) can be employed to determine the thermodynamic parameters of this binding. nih.gov The application of these advanced biophysical methods will provide a more complete picture of the compound's mode of action.

Furthermore, computational approaches like molecular docking and quantitative structure-activity relationship (QSAR) studies will continue to be vital. These in silico methods can guide the rational design of more potent and selective derivatives, saving time and resources in the drug discovery process.

Integration of Multi-Omics Approaches in Compound Research

The era of "big data" in biology offers unprecedented opportunities to understand the effects of small molecules on a systems level. Integrating multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—is becoming a transformative strategy in drug discovery. nygen.io

By treating cells or model organisms with N-(4-bromophenyl)-2,3-dichlorobenzamide and subsequently performing multi-omics analysis, researchers can gain a holistic view of the compound's biological impact. Transcriptomics (RNA-seq) can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. nygen.iomdpi.com This integrated approach can help to:

Elucidate the Mechanism of Action: By observing the global molecular changes induced by the compound, researchers can formulate and test hypotheses about its primary targets and downstream effects. nih.gov

Identify Biomarkers: Multi-omics data can help identify biomarkers that predict a response to the compound, paving the way for personalized medicine applications. nih.gov

Uncover Off-Target Effects: A comprehensive omics analysis can reveal unintended molecular interactions, which is crucial for assessing the compound's safety profile. nygen.io

Discover New Therapeutic Indications: By revealing unexpected pathway modulations, multi-omics can suggest new diseases or conditions for which the compound might be effective. astrazeneca.com

The use of spatial multi-omics, which preserves the spatial context of molecular data within tissues, could provide even deeper insights into how N-(4-bromophenyl)-2,3-dichlorobenzamide affects different cell types within a complex biological environment. mdpi.comastrazeneca.com

Challenges and Opportunities in N-(4-bromophenyl)-2,3-dichlorobenzamide Research and Development

Despite its potential, the path from a promising compound to a validated research tool or therapeutic agent is fraught with challenges.

Challenges:

Solubility and Bioavailability: A major hurdle for many small molecules is poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. lonza.comeuropeanpharmaceuticalreview.com Future research will need to address these potential liabilities, possibly through formulation strategies or structural modifications. mdpi.com

Target Identification and Validation: Identifying the specific molecular target of a compound and validating its role in a disease process can be a long and arduous journey. agosr.com

Scalable Synthesis: Developing a cost-effective and scalable synthesis route is crucial for further development and potential commercialization. patheon.com

Drug Resistance: For therapeutic applications, the potential for the development of drug resistance is a significant concern that needs to be investigated.

Opportunities:

Unexplored Chemical Space: The specific combination of substituents in N-(4-bromophenyl)-2,3-dichlorobenzamide represents a relatively underexplored area of chemical space, offering the opportunity for novel discoveries. pnas.org

Addressing Unmet Medical Needs: If the compound or its derivatives show activity against novel targets, it could lead to new treatments for diseases with limited therapeutic options. acs.org

Technological Advancements: The continuous development of more sensitive and high-throughput research technologies will undoubtedly accelerate the investigation of this compound.

Q & A

Basic: What synthetic methodologies are recommended for N-(4-bromophenyl)-2,3-dichlorobenzamide?

Answer:

The compound is typically synthesized via amide coupling between 4-bromoaniline and 2,3-dichlorobenzoyl chloride. A standard protocol involves:

- Reagents: Use 2,3-dichlorobenzoyl chloride dissolved in dry tetrahydrofuran (THF) or dichloromethane (DCM).

- Conditions: Add 4-bromoaniline dropwise under nitrogen atmosphere at 0–5°C, followed by a base (e.g., triethylamine) to neutralize HCl byproducts.

- Workup: Extract the product with ethyl acetate, wash with brine, and purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Yield optimization requires strict control of stoichiometry and temperature. Similar protocols for dichlorobenzamide derivatives have achieved yields >85% with purity >95% (HPLC) .

Basic: What analytical techniques are critical for structural characterization?

Answer:

Key techniques include:

- X-ray crystallography: Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For analogous benzamides, monoclinic P2₁/c space groups are common, with R-factors <0.05 .

- NMR spectroscopy: ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for the amide carbonyl) confirm substitution patterns.

- Mass spectrometry: High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ expected at m/z 358.92 for C₁₃H₈BrCl₂NO).

- UV-Vis spectroscopy: Absorbance peaks near 270–290 nm (π→π* transitions) validate electronic properties .

Advanced: How can computational methods predict electronic and reactive properties?

Answer:

Density Functional Theory (DFT) using functionals like B3LYP or the Colle-Salvetti correlation-energy formula can:

- Electron density analysis: Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

- Reactivity prediction: Calculate Fukui indices to assess sites prone to electrophilic attack (e.g., bromophenyl ring).

- Solvent effects: Use polarizable continuum models (PCM) to simulate solvation energies in DMSO or THF.

Software: Gaussian or ORCA with 6-311G(d,p) basis sets. Validate results against experimental NMR/UV data .

Advanced: What role does this compound play in studying protein aggregation disorders?

Answer:

Structurally similar bromophenyl benzamides (e.g., polyglutamine aggregation inhibitors) exhibit:

- Mechanism: Disrupt β-sheet stacking in amyloid fibrils via halogen-π interactions.

- Assays: Use Huntington’s disease cell models (e.g., transfected HEK293 cells) with Thioflavin T fluorescence to quantify aggregation inhibition.

- SAR insights: Chlorine and bromine substituents enhance hydrophobic binding to polyQ tracts. IC₅₀ values for analogs range 0.5–5 µM .

Advanced: How are impurities or degradation products analyzed in pharmaceutical formulations?

Answer:

For impurity profiling (e.g., lamotrigine-related compounds):

- Chromatography: HPLC with C18 columns (5 µm, 250 × 4.6 mm) and mobile phases of acetonitrile/0.1% formic acid.

- Detection: UV at 254 nm and tandem MS (Q-TOF) for structural elucidation.

- Validation: Follow ICH Q2(R1) guidelines for LOD (0.01%) and LOQ (0.03%).

Example: N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide (a related impurity) is resolved at Rₜ 12.3 min under gradient elution .

Advanced: What crystallographic insights explain its solid-state stability?

Answer:

Single-crystal studies on analogous compounds reveal:

- Packing motifs: Offset π-stacking (3.5–4.0 Å spacing) and N–H⋯O=C hydrogen bonds (2.8–3.1 Å) stabilize the lattice.

- Thermal analysis: DSC shows melting points >180°C, correlating with strong intermolecular forces.

- Polymorphism screening: Use solvent-drop grinding with ethanol/acetone to isolate metastable forms .

Advanced: How is this compound utilized in agrochemical research?

Answer:

Chlorinated benzamides are explored as herbicides or fungicides due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.